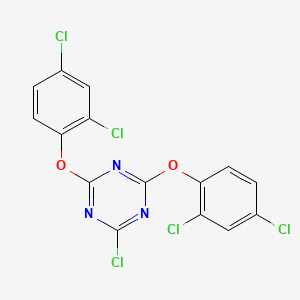
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine herbicides. It is known for its potent herbicidal properties and is used to control a wide range of weed species. This compound is particularly effective due to its ability to inhibit photosynthesis in plants, leading to their eventual death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups from 2,4-dichlorophenol. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and may require a solvent like acetone or dimethylformamide to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity of the product. The final product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, although these reactions are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-dichlorophenol and cyanuric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require solvents to dissolve the reactants .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazine derivatives, 2,4-dichlorophenol, and cyanuric acid .
Scientific Research Applications
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of triazine herbicides and their environmental impact.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and metabolism.
Medicine: Research is being conducted to explore its potential use in developing new drugs with herbicidal properties.
Industry: It is widely used in agriculture to control weed growth and improve crop yields
Mechanism of Action
The primary mechanism of action of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This leads to the production of reactive oxygen species, causing oxidative damage and ultimately resulting in plant death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that acts as a growth regulator in plants.
Atrazine: Another triazine herbicide with a similar mechanism of action but different chemical structure.
Simazine: A triazine herbicide used for pre-emergence weed control
Uniqueness
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is unique due to its high potency and effectiveness in controlling a broad spectrum of weed species. Its ability to inhibit photosynthesis at low concentrations makes it a valuable tool in agricultural weed management .
Properties
CAS No. |
65867-00-7 |
|---|---|
Molecular Formula |
C15H6Cl5N3O2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H6Cl5N3O2/c16-7-1-3-11(9(18)5-7)24-14-21-13(20)22-15(23-14)25-12-4-2-8(17)6-10(12)19/h1-6H |
InChI Key |
ZHSWOGVRMMAMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















